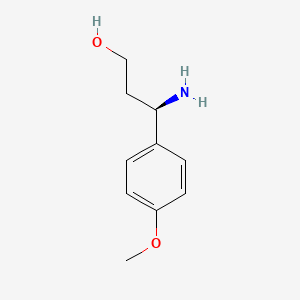

(r)-3-Amino-3-(4-methoxyphenyl)propan-1-ol

Vue d'ensemble

Description

(R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol is a chiral compound that serves as an intermediate in the synthesis of various pharmacologically active agents. The presence of the amino and methoxyphenyl groups suggests that it could be involved in interactions with biological targets, potentially exhibiting adrenergic activity or functioning as a precursor to adrenergic agents.

Synthesis Analysis

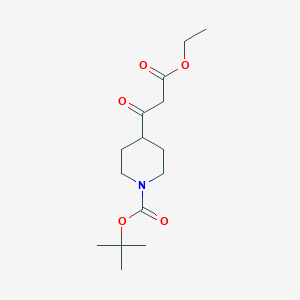

The synthesis of related compounds, such as (R)-1-(4-Methoxyphenyl)propan-2-amine, has been achieved from d-alanine with a 65% overall yield. The process involves several steps, including protection of the amino group, cyclization, coupling with a Grignard reagent, reduction, and deprotection . Although the exact synthesis of (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol is not detailed in the provided papers, the methods used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol would include a chiral center at the carbon bearing the amino group, which is important for its optical activity. The methoxyphenyl group is an aromatic ring with an electron-donating methoxy substituent, which could influence the compound's reactivity and interaction with biological molecules.

Chemical Reactions Analysis

While specific chemical reactions of (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol are not described in the provided papers, compounds with similar structures have been shown to possess significant biological activities, such as antiarrhythmic and hypotensive effects, and exhibit affinity to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors . These activities are likely due to the compound's ability to participate in adrenolytic reactions, which could be a result of its interaction with adrenergic receptors.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

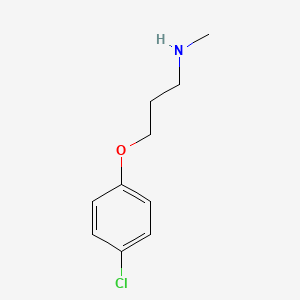

Another study highlighted the synthesis of a series of 1-(aralkylamino)-3-(aryloxy)propan-2-ols, where the binding characteristics and cardioselectivity were analyzed, suggesting different binding modes based on the presence of a 4-substituent in the aryloxy ring (Rzeszotarski et al., 1983).

Crystallography and Material Science

In the field of material science, a study on 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, a compound related to (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol, was conducted. This compound resulted from a condensation reaction and its crystal structure exhibited disorder in one of the 4-methoxybenzyl groups. The crystal packing of the structure was sustained by C—H⋯O and O—H⋯π interactions (Rivera et al., 2022).

Pharmacological Applications and Biological Activities

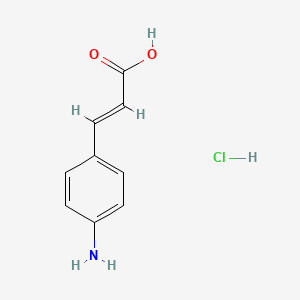

A new phenolic compound, 1-(3-hydroxy-4-methoxyphenyl)-3-(2,4-dihydroxy-5-methoxyphenyl) propan-1-ol, isolated from the wood of Millettia leucantha, named millettinol, exhibited strong cytotoxicity against BCA-1 tumor cell lines, indicating potential applications in cancer treatment (Rayanil et al., 2011).

Chemical Analysis and Pharmacokinetics

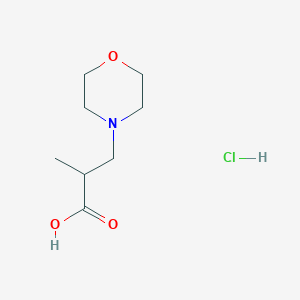

In the realm of chemical analysis, a study developed a selective and sensitive liquid chromatography-tandem mass spectrometry method for the simultaneous determination of new aminopropan-2-ol derivatives with β-adrenolytic activity. The pharmacokinetics of these derivatives in rats following intravenous or intragastric administration were also studied, indicating their potential in medical applications (Walczak, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes in the body, which could potentially be the targets for this compound .

Mode of Action

The exact mode of action of ®-3-Amino-3-(4-methoxyphenyl)propan-1-ol is not well-understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The presence of the amino and methoxy groups in the compound suggests potential for diverse interactions with biological targets .

Biochemical Pathways

Based on the structure of the compound, it may be involved in pathways related to amino acid metabolism or signal transduction .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have good bioavailability .

Result of Action

Similar compounds have been shown to have various effects, such as modulation of enzyme activity or receptor signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-3-Amino-3-(4-methoxyphenyl)propan-1-ol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

(3R)-3-amino-3-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWMCHUIUINGOD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426599 | |

| Record name | (r)-3-(4-methoxyphenyl)-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-3-Amino-3-(4-methoxyphenyl)propan-1-ol | |

CAS RN |

1071436-31-1 | |

| Record name | (r)-3-(4-methoxyphenyl)-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Chloro-phenoxy)-propyl]-methyl-amine](/img/structure/B1277140.png)

![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1277145.png)

![(+)-Bis[(R)-1-phenylethyl]amine](/img/structure/B1277152.png)